molecular formula C8H6Cl2O B2813805 (2r)-2-(3,4-Dichlorophenyl)oxirane CAS No. 141303-34-6

(2r)-2-(3,4-Dichlorophenyl)oxirane

Cat. No.: B2813805
CAS No.: 141303-34-6
M. Wt: 189.04
InChI Key: HIOFHWTUAOODBJ-QMMMGPOBSA-N
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Description

®-2-(3,4-dichlorophenyl)oxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is particularly notable for its two chlorine atoms attached to the phenyl ring, which can significantly influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(3,4-dichlorophenyl)oxirane typically involves the epoxidation of ®-3,4-dichlorostyrene. One common method is the use of a peracid, such as m-chloroperbenzoic acid, under mild conditions to achieve the epoxidation. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

On an industrial scale, the production of ®-2-(3,4-dichlorophenyl)oxirane may involve the use of more robust and scalable oxidizing agents, such as hydrogen peroxide in the presence of a catalyst. This method is advantageous due to its cost-effectiveness and environmental friendliness, as it produces water as the only byproduct.

Chemical Reactions Analysis

Types of Reactions

®-2-(3,4-dichlorophenyl)oxirane can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The epoxide ring is highly strained and can be opened by nucleophiles such as amines, alcohols, and thiols.

    Reduction: The compound can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Typically carried out in polar solvents like ethanol or water, often at room temperature or slightly elevated temperatures.

    Reduction: Conducted in anhydrous conditions using strong reducing agents.

    Oxidation: Performed using oxidizing agents such as potassium permanganate or osmium tetroxide.

Major Products

    Nucleophilic Substitution: Produces various substituted alcohols, amines, or thiols depending on the nucleophile used.

    Reduction: Yields the corresponding diol.

    Oxidation: Results in more complex oxygenated compounds, potentially including carboxylic acids or ketones.

Scientific Research Applications

®-2-(3,4-dichlorophenyl)oxirane has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other materials due to its reactive epoxide group.

Mechanism of Action

The mechanism of action of ®-2-(3,4-dichlorophenyl)oxirane primarily involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed in various chemical transformations, making it a valuable intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3,4-dichlorophenyl)ethanol: Similar in structure but lacks the epoxide ring, resulting in different reactivity and applications.

    ®-2-(3,4-dichlorophenyl)acetaldehyde: Contains an aldehyde group instead of an epoxide, leading to distinct chemical behavior.

    ®-2-(3,4-dichlorophenyl)acetic acid: Features a carboxylic acid group, which significantly alters its chemical properties and uses.

Uniqueness

®-2-(3,4-dichlorophenyl)oxirane is unique due to its epoxide ring, which imparts high reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry, distinguishing it from other similar compounds that lack this functional group.

Properties

IUPAC Name

(2R)-2-(3,4-dichlorophenyl)oxirane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIOFHWTUAOODBJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141303-34-6
Record name (2R)-2-(3,4-dichlorophenyl)oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-1-(3,4-dichlorophenyl)ethanone (5.1 g, 18.96 mmol) in methanol (50 mL) at 0° C. was added sodium borohydride (2.1 g, 56.98 mmol). The reaction mixture was stirred at 0° C. for 1 hour. The pH was adjusted to 12 using 2 M sodium hydroxide solution, the solvent was then removed under reduced pressure and the residue was dissolved in dichloromethane. The resultant solution was washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to give 2-(3,4-dichlorophenyl)oxirane (1.79 g, 50% crude). The crude product was used in the next step without further purification: 1H NMR (CDCl3, 500 MHz) δ 7.41 (d, J=8.5 Hz, 1H), 7.36 (d, J=2.0 Hz, 1H), 7.12 (dd, J=8.5, 2.0 Hz, 1H), 3.81 (dd, J=4.0, 2.5 Hz, 1H), 3.14 (dd, J=5.5, 4.0 Hz, 1H), 2.73 (dd, J=5.5, 2.5 Hz, 1H); ESI MS m/z 189 [M]+.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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